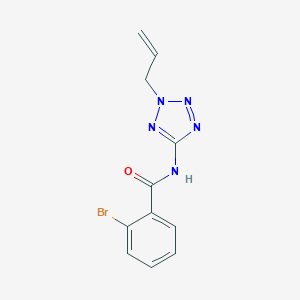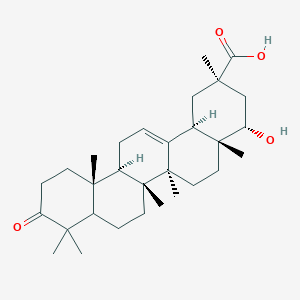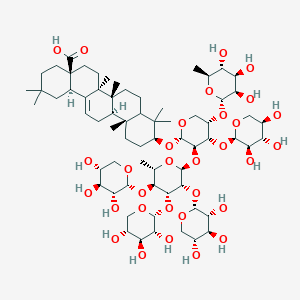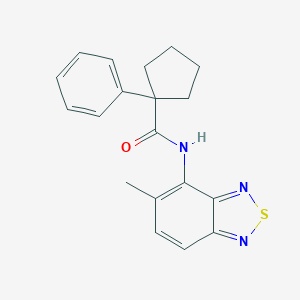![molecular formula C55H78N14O11 B235332 (2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]a CAS No. 145274-94-8](/img/structure/B235332.png)
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1DMe, also known as dimethyl ether, is an organic compound with the formula CH₃OCH₃. It is the simplest ether and is a colorless gas at room temperature. Dimethyl ether is used as a precursor to other organic compounds and as an aerosol propellant. It is also being explored for use in various fuel applications due to its clean-burning properties .
Preparation Methods
Dimethyl ether can be synthesized through several methods:
Dehydration of Methanol: This is the most common method for producing dimethyl ether. Methanol is dehydrated using a catalyst such as alumina (Al₂O₃) at elevated temperatures[ 2 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OCH}_3 + \text{H}_2\text{O} ]
Direct Synthesis from Syngas: This method involves the direct conversion of synthesis gas (a mixture of carbon monoxide and hydrogen) into dimethyl ether using a dual catalyst system.
Chemical Reactions Analysis
Dimethyl ether undergoes various chemical reactions:
Oxidation: Dimethyl ether can be oxidized to form formaldehyde and methanol. This reaction typically requires a catalyst such as silver or copper[ \text{CH}_3\text{OCH}_3 + \text{O}_2 \rightarrow \text{HCHO} + \text{CH}_3\text{OH} ]
Hydrolysis: In the presence of water and an acid catalyst, dimethyl ether can be hydrolyzed to produce methanol[ \text{CH}_3\text{OCH}_3 + \text{H}_2\text{O} \rightarrow 2 \text{CH}_3\text{OH} ]
Substitution: Dimethyl ether can undergo substitution reactions with halogens to form halogenated ethers.
Scientific Research Applications
Dimethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a solvent and a reagent in organic synthesis. Its clean-burning properties make it a potential alternative fuel.
Biology: Dimethyl ether is used in cryopreservation and as a propellant in aerosol sprays.
Medicine: It is used as an anesthetic and in the production of pharmaceuticals.
Mechanism of Action
Dimethyl ether exerts its effects through various mechanisms:
As a Fuel: It burns cleanly, producing carbon dioxide and water with minimal pollutants.
As a Solvent: It dissolves various organic compounds due to its ether linkage.
As an Anesthetic: It acts on the central nervous system to produce anesthesia.
Comparison with Similar Compounds
Dimethyl ether is compared with other similar compounds such as:
Methanol (CH₃OH): Both are simple alcohols, but dimethyl ether is an ether, making it less polar and more volatile.
Ethanol (C₂H₅OH): Ethanol is more polar and has a higher boiling point compared to dimethyl ether.
Diethyl Ether (C₂H₅OC₂H₅): Diethyl ether is a larger molecule with a higher boiling point and is used as a solvent and anesthetic.
Dimethyl ether stands out due to its simplicity, clean-burning properties, and versatility in various applications.
Properties
CAS No. |
145274-94-8 |
|---|---|
Molecular Formula |
C55H78N14O11 |
Molecular Weight |
1111.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C55H78N14O11/c1-32(2)28-44(68(3)53(79)37(56)29-35-18-20-36(70)21-19-35)52(78)67-42(31-34-14-8-5-9-15-34)50(76)65-40(23-25-46(58)72)54(80)69-27-11-17-43(69)51(77)64-39(22-24-45(57)71)49(75)63-38(16-10-26-62-55(60)61)48(74)66-41(47(59)73)30-33-12-6-4-7-13-33/h4-9,12-15,18-21,32,37-44,70H,10-11,16-17,22-31,56H2,1-3H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,63,75)(H,64,77)(H,65,76)(H,66,74)(H,67,78)(H4,60,61,62)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChI Key |
UQGBICZACVFETI-YTAGXALCSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N(C)C(=O)C(CC4=CC=C(C=C4)O)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N(C)C(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N(C)C(=O)C(CC4=CC=C(C=C4)O)N |
sequence |
YLFQPQRF |
Synonyms |
(1DMe)NPYF (1DME)Y8Fa (D-Tyr,(NMe)Phe3)neuropeptide FF Tyr-Leu-(N-Me)-Phe-Gln-Pro-Gln-Arg-Phe-NH2 Tyr-Leu-(Nme)-Phe-Gln-Pro-Gln-Arg-Phe-NH2 tyrosyl-leucyl-N-methylphenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B235275.png)

![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)

![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)

